N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
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Overview
Description
N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique chemical structure, which includes chloro, methyl, trifluoromethyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonamide Group: This step involves the reaction of 4-chloro-2-methylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Introduction of the Pyridinyl Group: The intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinol in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification steps are also crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and pyridinyl groups.
Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- N-(4-Methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- N-(4-Chloro-2-methylphenyl)-4-((3-chloro-2-pyridinyl)oxy)benzenesulfonamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2O3S/c1-11-8-13(20)2-7-17(11)26-30(27,28)15-5-3-14(4-6-15)29-18-16(21)9-12(10-25-18)19(22,23)24/h2-10,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWYELAAXDTYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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